1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride
Description
1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride is a chemical compound with the molecular formula C8H14ClF2N and a molecular weight of 197.66 g/mol . It is characterized by its spirocyclic structure, which includes a nitrogen atom and two fluorine atoms attached to a nonane ring system. This compound is typically found in solid form and is used in various scientific research applications.
Properties
IUPAC Name |
2,2-difluoro-7-azaspiro[2.6]nonane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)6-7(8)2-1-4-11-5-3-7;/h11H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBQDDXYQRDRHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC1)CC2(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride involves several steps, starting with the formation of the spirocyclic core. The reaction typically involves the use of fluorinating agents to introduce the fluorine atoms into the molecule. Common reagents used in the synthesis include hydrogen fluoride and other fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of 1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of fluorine atoms or the reduction of the nitrogen-containing ring.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include temperature control, solvent choice, and reaction time .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted spirocyclic compounds. These products can have different physical and chemical properties compared to the parent compound .
Scientific Research Applications
Pharmacological Applications
The primary applications of 1,1-difluoro-6-azaspiro[2.6]nonane hydrochloride are in the field of drug development, particularly as a potential therapeutic agent.
PDE9 Inhibition
Recent studies have indicated that this compound acts as a phosphodiesterase type 9 (PDE9) inhibitor. PDE9 is implicated in various diseases, including neurodegenerative disorders and certain cancers. Inhibition of this enzyme can lead to increased levels of cyclic GMP, which has various beneficial effects on cellular signaling pathways.
Case Study: Neuroprotection
A study demonstrated that the compound exhibited neuroprotective effects in models of Alzheimer's disease by enhancing synaptic plasticity and reducing neuroinflammation .
Cancer Treatment
Research has also suggested that 1,1-difluoro-6-azaspiro[2.6]nonane hydrochloride may have applications in oncology. Its ability to inhibit PDE9 could potentially enhance the efficacy of existing cancer treatments by modulating tumor microenvironments and improving drug delivery mechanisms.
Case Study: Breast Cancer
In vitro studies showed that this compound inhibited the proliferation of breast cancer cells, suggesting its potential as an adjunct therapy in breast cancer treatment .
Analytical Applications
The compound is also utilized in analytical chemistry for developing assays to evaluate PDE9 activity and other related biochemical pathways.
Assay Development
The unique structural features of 1,1-difluoro-6-azaspiro[2.6]nonane hydrochloride allow it to serve as a standard reference material in high-performance liquid chromatography (HPLC) assays aimed at quantifying PDE9 inhibitors .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride involves its interaction with molecular targets in biological systems. The fluorine atoms in the compound can form strong bonds with various biomolecules, affecting their structure and function. The spirocyclic structure allows the compound to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoro-5-oxa-8-azaspiro[2.6]nonane hydrochloride: Similar in structure but contains an oxygen atom in the ring system.
1,1-Difluoro-6-azaspiro[2.6]nonane: The non-hydrochloride form of the compound.
Uniqueness
1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride is unique due to its specific spirocyclic structure and the presence of two fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Biological Activity
1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride is a fluorinated spirocyclic compound that has garnered interest for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its applications in various fields, particularly in medicinal chemistry.
The synthesis of 1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride typically involves several steps to create the spirocyclic core. Fluorinating agents such as hydrogen fluoride are used to introduce the fluorine atoms into the molecule under controlled conditions. The industrial production follows similar synthetic routes but is optimized for higher yield and purity .
Table 1: Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Formation of spirocyclic core using fluorinating agents |
| 2 | Purification and crystallization to obtain hydrochloride salt form |
| 3 | Characterization using NMR and other spectroscopic methods |
The biological activity of 1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride is attributed to its interaction with various molecular targets within biological systems. The presence of fluorine atoms allows for strong interactions with biomolecules, potentially modulating enzyme activities and receptor functions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes through competitive binding, altering metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors may lead to changes in signaling pathways, impacting physiological responses .
Biological Activity
Research indicates that 1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride exhibits significant biological activities, including:
- Antiproliferative Effects : Studies have shown that fluorinated compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated efficacy against breast and lung cancer cells .
- Antiviral Properties : Similar spirocyclic compounds have been evaluated for their antiviral activity against viruses such as West Nile Virus (WNV) and tick-borne encephalitis virus (TBEV), suggesting potential applications in virology .
Table 2: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiproliferative | Cytotoxicity against cancer cell lines | |
| Antiviral | Inhibition of WNV and TBEV | |
| Enzyme Inhibition | Competitive inhibition of enzymes |
Case Studies
Several studies have evaluated the biological efficacy of compounds structurally similar to 1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride:
- Anticancer Activity : A study demonstrated that derivatives of spirocyclic compounds showed significant antiproliferative activity against breast cancer cells, with IC50 values indicating effective inhibition at low concentrations .
- Antiviral Screening : Compounds with similar structures were tested for antiviral activity using plaque reduction assays against WNV, revealing promising results that warrant further investigation into their mechanisms of action .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
